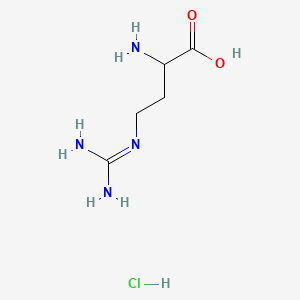

L-2-amino-4-guanidinobutyric acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-4-(diaminomethylideneamino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWGTDCOSWKYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-2-amino-4-guanidinobutyric acid hydrochloride can be synthesized from L-2,4-diaminobutyric acid. The synthesis involves the treatment of L-2,4-diaminobutyric acid with S-methylisothiourea sulfate after converting the acid to its copper salt and protecting the amino groups in the 2- and 4-positions with benzoyl and benzyloxycarbonyl groups . Another method involves reacting 2-hydroxy-4-mercaptobutyric acid hydrochloride with propylene glycol to obtain 2-methoxy-4-mercaptobutyric acid hydrochloride, which is then reacted with cyclohexylamine to yield 2-amino-4-mercaptobutyric acid hydrochloride. This intermediate is then reacted with guanidine to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Transamidinase-Catalyzed Substrate Conversion

L-2-amino-4-guanidinobutyric acid participates in transamidinase-mediated reactions, critical for creatine biosynthesis. In a study analyzing brain tissue homogenates, the compound reacts with glycine to form 4-aminobutyric acid and guanidinoacetate under enzymatic conditions. Key observations include:

-

Dependence on substrates and enzyme : The reaction does not proceed if either 4-guanidinobutyric acid or glycine is absent, nor in the absence of transamidinase .

-

Inhibition by metal chelators : The reaction is inhibited by cupric ions or p-chloromercuribenzoate, suggesting metal dependence or cysteine residue involvement .

| Component | Role |

|---|---|

| L-2-amino-4-guanidinobutyric acid | Substrate (guanidine donor) |

| Glycine | Substrate (amidine acceptor) |

| Transamidinase | Catalyst |

| Products | 4-Aminobutyric acid + guanidinoacetate |

Hydrolysis by AGMAT (Guanidino Acid Hydrolase)

The enzyme AGMAT (agmatinase/guanidino acid hydrolase) catalyzes the hydrolysis of linear guanidino acids like L-2-amino-4-guanidinobutyric acid. Key findings:

-

Substrate specificity : AGMAT efficiently hydrolyzes guanidino acids such as taurocyamine (TC) and guanidinobutyrate (GBA), but shows lower activity toward arginine or guanidinoacetate .

-

Mechanistic basis : The enzyme’s active site contains two Mn²⁺ ions coordinated by conserved Asp and His residues, enabling nucleophilic attack on the guanidine group .

-

Structural variants : Human AGMAT variants (R105 vs. G105) exhibit slight differences in substrate affinity, highlighting evolutionary adaptation to guanidine metabolism .

Acid Chloride Formation

L-2-amino-4-guanidinobutyric acid hydrochloride is used as a precursor in macrocycle synthesis. A patented method involves:

-

Protection of the amino group (e.g., phthalimido protection).

-

Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride .

-

Reaction with diamines (e.g., 1,2-phenylenediamine) to form macrocyclic diamides.

Table 2: Key Steps in Macrocyclic Synthesis

| Step | Conditions |

|---|---|

| Amino group protection | Phthalimido group attachment |

| Acid chloride formation | SOCl₂ reflux, NaHCO₃ quench |

| Macrocyclic coupling | 1,2-phenylenediamine + NEt₃ |

Esterification and Deprotection

The acid chloride intermediate can undergo esterification (e.g., with BF₃·Et₂O) or subsequent hydrolysis. For example:

-

Ester diamide diamine intermediates are hydrolyzed under alkaline conditions (e.g., KOH in ethanol) to yield macrocyclic products .

Role in Guanidine Metabolism

L-2-amino-4-guanidinobutyric acid is a precursor in the creatine biosynthesis pathway. Its conversion to guanidinoacetate via transamidinase links arginine metabolism to creatine production .

Stability and Reactivity

Scientific Research Applications

Based on the search results, here's information regarding the applications of L-2-amino-4-guanidinobutyric acid hydrochloride, also known as (S)-2-Amino-4-guanidinobutanoic acid hydrochloride:

Overview

this compound is a guanidino compound with potential applications in scientific research, particularly in studying intestinal transport and as a building block for novel research compounds . Guanidino compounds, in general, have garnered interest due to their various effects on the central nervous system and their connection to renal function .

Synonyms and Identifiers

- CAS: 1483-00-7

- Molecular Formula:

- IUPAC Name: (S)-2-amino-4-guanidinobutanoic acid hydrochloride

- Other names:

Applications

- Intestinal Transport Studies: 4-Guanidinobutyric acid, a related compound, is utilized in studying intestinal transport by human proton-coupled amino acid transporters (hPAT1) .

- Building Block in Research: this compound serves as a building block for creating novel compounds for research purposes .

- EphA4 Ligand Binding Domain Targeting: In the development of EphA4 inhibitors, studies have explored modified amino acids to enhance binding affinity. While not a direct application of this compound, this illustrates the potential for amino acid modification in drug development .

- Studies of Guanidine Derivatives: Guanidine derivatives, including related compounds like guanidinobutyrase, are of interest for their roles in human physiology. Research indicates they can be substrates for certain enzymes and may have various effects on the central nervous system .

- Dye-Sensitized Solar Cells: 4-guanidinobutyric acid has been used as a coadsorbent in dye-sensitized solar cells .

Guanidino Compounds and Renal Failure

Research has shown that concentrations of guanidine compounds are higher in patients with renal failure compared to healthy individuals . Renal failure is characterized by the retention of nitrogenous metabolites such as urea, creatinine and other guanidino compounds .

Safety Information

Mechanism of Action

The mechanism of action of L-2-amino-4-guanidinobutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as arginase, which catalyzes the hydrolysis of L-arginine to form L-ornithine and urea . By inhibiting arginase, this compound can regulate the bioavailability of L-arginine for nitric oxide biosynthesis, which is crucial for various physiological processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (S)-2-Amino-4-guanidinobutanoic acid hydrochloride

- Synonyms: Norarginine, L-2-Amino-4-Guanidinobutyric Acid Hydrochloride

- CAS No.: 2978-24-7 (primary), 1483-00-7 (alternative for enantiomeric form)

- Molecular Formula : C₅H₁₃ClN₄O₂

- Molecular Weight : 196.64 g/mol

- Structure: Features a guanidino group (-NH-C(NH)-NH₂) at the γ-position of the butyric acid backbone, with an L-configuration .

Properties :

- Purity : ≥99% (pharmaceutical grade)

- Storage : Stable under inert atmosphere at room temperature .

- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural Analogs

The table below compares this compound (Compound A) with key analogs:

Biological Activity

L-2-amino-4-guanidinobutyric acid hydrochloride, commonly referred to as L-Agb, is a guanidine derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic regulation and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

L-Agb has the molecular formula C5H12N4O2 and a molecular weight of approximately 196.64 g/mol. It appears as a white crystalline powder and is characterized by its guanidine functional group, which enhances its solubility and biological activity. The compound is involved in various biochemical processes, particularly in amino acid metabolism.

Biological Activities

L-Agb exhibits several notable biological activities:

- Antioxidant Properties : L-Agb has been shown to mitigate oxidative stress in cells, which can be beneficial in preventing cellular damage associated with various diseases.

- Metabolic Regulation : The compound plays a role in enhancing insulin sensitivity, making it a candidate for managing metabolic disorders such as diabetes.

- Neuroprotective Effects : Preliminary studies suggest that L-Agb may have protective effects on neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

The mechanisms underlying the biological activities of L-Agb involve interactions with various biological molecules:

- Guanidine Derivative Interaction : As a guanidine derivative, L-Agb participates in metabolic pathways that involve other guanidine compounds. Studies indicate that it may influence the activity of enzymes involved in amino acid metabolism, such as agmatinase .

- Insulin Sensitivity Enhancement : Research indicates that L-Agb can improve glucose uptake in muscle tissues, contributing to better insulin sensitivity.

Case Studies and Research Findings

Several studies have explored the effects of L-Agb:

- Oxidative Stress Reduction : A study demonstrated that L-Agb significantly reduced markers of oxidative stress in cellular models, suggesting its potential as an antioxidant agent.

- Neuroprotection : In animal models of neurodegeneration, L-Agb administration was associated with reduced neuronal loss and improved cognitive function, indicating its neuroprotective properties.

- Metabolic Impact : Clinical trials have shown that supplementation with L-Agb can lead to improved metabolic profiles in diabetic patients, highlighting its role in diabetes management.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-guanidinobutanoic acid | C5H12N4O2 | Similar structure; involved in metabolic processes |

| L-Arginine | C6H14N4O2 | Precursor to nitric oxide; significant role in vascular health |

This table highlights the structural similarities between L-Agb and other guanidine derivatives, which may share overlapping biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing L-2-amino-4-guanidinobutyric acid hydrochloride with high enantiomeric purity?

- The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include guanidinylation of protected L-2,4-diaminobutyric acid precursors using 1H-pyrazole-1-carboxamidine hydrochloride. Researchers should prioritize orthogonal protection strategies (e.g., Fmoc for α-amine, Alloc for side-chain amines) to avoid side reactions. Post-synthesis, ion-exchange chromatography is recommended for hydrochloride salt formation. Purity should be verified via HPLC (>95%) and chiral chromatography to confirm stereochemical integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- HPLC : Use a C18 column with a phosphate buffer-methanol mobile phase (e.g., 70:30 v/v) at 1 mL/min flow rate, monitoring UV absorbance at 207 nm for quantification .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]+: 207.6 Da).

- NMR : 1H/13C NMR in D2O resolves structural features (e.g., guanidino proton signals at δ 6.8–7.2 ppm) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Store at –20°C in airtight, desiccated containers. Aqueous solutions should be prepared fresh or frozen at –80°C for ≤72 hours. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the guanidino group. Stability assays indicate <5% degradation over 6 months under recommended conditions .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into RNA-binding peptides to enhance affinity?

- Positional Scanning : Replace basic residues (e.g., arginine) at solvent-exposed positions in β-hairpin peptides. In a study, substituting position 11 with this compound improved binding affinity (Kd = 28 pM) to HIV TAR RNA due to enhanced major groove interactions .

- Fluorescence Polarization Assays : Use 5′-FAM-labeled RNA targets to measure binding kinetics. Include negative controls (e.g., scrambled RNA) and validate via NMR titration to confirm binding mode .

Q. What strategies mitigate solubility limitations of this compound in physiological buffers?

- Buffer Optimization : Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) with 5–10% DMSO as a cosolvent.

- Derivatization : Acetylate the α-amine to reduce polarity while retaining guanidino functionality for binding studies. Monitor solubility via dynamic light scattering (DLS) .

Q. How should conflicting binding affinity data between fluorescence assays and surface plasmon resonance (SPR) be resolved?

- Experimental Calibration : Standardize RNA concentrations and buffer conditions across platforms. For SPR, use a Biacore system with CMS chips functionalized with streptavidin-biotinylated RNA.

- Data Normalization : Account for avidity effects in multivalent peptide-RNA interactions by comparing monovalent Kd values. Cross-validate with isothermal titration calorimetry (ITC) to reconcile discrepancies .

Methodological Considerations

- Control Experiments : For RNA-binding studies, include peptides with scrambled sequences or D-enantiomers to rule out nonspecific interactions.

- Validation : Use 2D NOESY NMR to confirm RNA-peptide contacts and assess conformational changes upon binding .

- Data Reporting : Adhere to FAIR principles by depositing raw HPLC chromatograms, NMR spectra, and binding isotherms in public repositories (e.g., Zenodo).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.